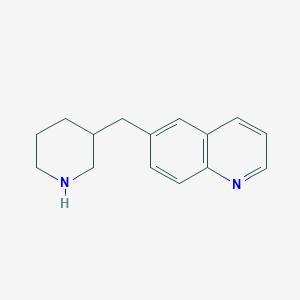

6-(Piperidin-3-ylmethyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H18N2 |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

6-(piperidin-3-ylmethyl)quinoline |

InChI |

InChI=1S/C15H18N2/c1-3-13(11-16-7-1)9-12-5-6-15-14(10-12)4-2-8-17-15/h2,4-6,8,10,13,16H,1,3,7,9,11H2 |

InChI Key |

OMJASBSVENNOHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CC2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Piperidin 3 Ylmethyl Quinoline and Analogues

Retrosynthetic Analysis and Key Precursors for 6-(Piperidin-3-ylmethyl)quinoline

A retrosynthetic approach to this compound reveals several logical disconnections to identify viable starting materials. The primary disconnection breaks the bond between the piperidine (B6355638) ring and the quinoline (B57606) core, suggesting a quinoline-containing electrophile and a piperidine-based nucleophile, or vice versa.

A common strategy involves the use of a quinoline derivative with a reactive group at the 6-position, such as a halo- or formyl-quinoline, and a suitable piperidine synthon. For instance, a 6-(halomethyl)quinoline could react with piperidine, or a quinoline-6-carboxaldehyde could undergo reductive amination with a 3-aminopiperidine derivative. Alternatively, a pre-functionalized piperidine, such as 3-(chloromethyl)piperidine, could be coupled with a 6-aminoquinoline.

The key precursors are therefore determined by the chosen synthetic route. These often include substituted anilines and carbonyl compounds for the quinoline ring synthesis, and functionalized piperidines for the side-chain introduction. The specific choice of precursors is dictated by the desired substitution pattern and the efficiency of the planned coupling reaction.

Classical and Modern Approaches for Quinoline Ring System Construction

The quinoline scaffold is a ubiquitous motif in pharmacologically active compounds, leading to the development of numerous synthetic methods for its construction. acs.orgjptcp.com These range from classical cyclocondensation reactions to modern metal-catalyzed strategies. acs.orgias.ac.in

Adaptations of Cyclocondensation Reactions for Quinoline Synthesis

Several named reactions, established in the late 19th and early 20th centuries, remain fundamental to quinoline synthesis. iipseries.orgtubitak.gov.tr These methods typically involve the reaction of anilines with various carbonyl-containing compounds. jptcp.comtubitak.gov.tr

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. jptcp.comiipseries.org

Friedländer Synthesis: This is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, catalyzed by acid or base. iipseries.orgdu.edu.egorganicreactions.org This method is one of the simplest for preparing quinoline and its derivatives. tubitak.gov.tr

Combes Synthesis: This reaction produces 2,4-disubstituted quinolines from the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization. iipseries.org

Knorr Quinoline Synthesis: In this reaction, a β-ketoester is reacted with an aniline to form a 4-hydroxyquinoline. jptcp.com

These classical methods, while historically significant, can sometimes be limited by harsh reaction conditions and the availability of specific substituted starting materials. acs.org

Metal-Catalyzed Cyclization and Annulation Strategies for Quinoline Formation

Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions for quinoline synthesis, often offering milder conditions and broader substrate scope. acs.orgias.ac.in These methods frequently utilize transition metals like cobalt, copper, and ruthenium. acs.orgias.ac.inacs.org

Cobalt-catalyzed C-H activation and cyclization of anilines with alkynes provides a direct and efficient route to quinolines. acs.org In some cases, DMSO can act as both the solvent and a source for the C1 building block of the quinoline ring. acs.org Other transition-metal-catalyzed approaches include the coupling of o-bromoanilines with cyclopropanols and domino reactions involving palladium-catalyzed Sonogashira coupling. ias.ac.in

| Catalyst | Reactants | Key Features |

| Cobalt (Co) | Anilines, Alkynes | C-H activation, high regioselectivity. acs.org |

| Copper (Cu) | Anilines, Aldehydes | One-pot synthesis, uses molecular oxygen as an oxidant. ias.ac.in |

| Ruthenium (Ru) | 1,2,3,4-tetrahydroquinolines, Aryl aldehydes | β-benzylation of quinolines using O2 as a green oxidant. organic-chemistry.org |

Strategies for Piperidine Moiety Introduction at the Quinoline Scaffold

Once the quinoline core is synthesized, the piperidine moiety can be introduced at the desired position. The choice of strategy depends on the available functional groups on both the quinoline and piperidine rings.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a common method for attaching a piperidine ring to a quinoline scaffold, particularly when the quinoline ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen. thaiscience.inforesearchgate.net The reaction involves the attack of the piperidine nitrogen on the electron-deficient quinoline ring, leading to the displacement of the leaving group. rsc.orgnih.gov

For example, 2-chloroquinoline-3-carbaldehydes can undergo nucleophilic substitution with piperidine to yield 2-(piperidin-1-yl)quinoline-3-carbaldehydes. thaiscience.inforesearchgate.net The efficiency of these reactions can be influenced by the solvent, temperature, and the presence of catalysts. thaiscience.inforesearchgate.net Phase transfer catalysts like cetyltrimethylammonium bromide (CTAB) have been shown to improve reaction times and yields. thaiscience.inforesearchgate.net

| Substrate | Nucleophile | Conditions | Product | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Piperidine | K2CO3, DMF | 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | thaiscience.info |

| 2-Chloroquinoline-3-carbaldehyde | Piperidine | PEG-400 | 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | thaiscience.info |

| 2-Chloroquinoline-3-carbaldehyde | Piperidine | CTAB, PEG-400 | 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | thaiscience.inforesearchgate.net |

Reductive Amination Protocols for Piperidine Linkage

Reductive amination is another versatile method for connecting the piperidine and quinoline moieties. nih.gov This two-step process involves the initial formation of an imine or enamine intermediate from the reaction of a quinoline aldehyde or ketone with a piperidine amine, followed by reduction to the corresponding amine. researchgate.net

This approach is particularly useful for synthesizing (aminomethyl)quinolines. nih.gov For instance, various quinoline carboxaldehydes can be reacted with a piperidine derivative under reductive amination conditions using a reducing agent like sodium borohydride (B1222165) (NaBH4) to afford the desired linked product. nih.gov A key advantage of this method is the ability to form the bond under mild conditions. doi.org

Intramolecular Cyclization and Ring-Closing Metathesis for Piperidine Ring Assembly

The formation of the piperidine ring is a critical step in the synthesis of this compound and its analogues. Intramolecular cyclization and ring-closing metathesis (RCM) are powerful strategies for constructing this six-membered nitrogen heterocycle from acyclic precursors. researchgate.net

Intramolecular cyclization methods can involve various bond-forming reactions. These include reductive amination, nucleophilic substitution by amines, and additions to alkenes. nih.gov For instance, a common approach involves the cyclization of an acyclic amino-alkene or amino-halide. The reaction of homopropargyl tosylamine with aldehydes, for example, can yield 1,2,5,6-tetrahydropyridines through an aza-Prins cyclization, which can then be reduced to the corresponding piperidine. researchgate.net Another strategy is the intramolecular hydroalkylation of ynamides, which, upon acid activation, generate reactive keteniminium ions that can trigger a cationic cyclization to form tetrahydropyridines. researchgate.net

Ring-closing metathesis (RCM) has emerged as a robust method for forming cyclic structures, including piperidines. nih.govthieme-connect.de This reaction typically employs a ruthenium-based catalyst, such as the Grubbs catalyst, to join two terminal alkene functionalities within a single molecule. thieme-connect.de In the context of piperidine synthesis, an acyclic precursor containing two allyl groups attached to a nitrogen atom or within a carbon chain can be cyclized. This approach is particularly valuable for creating substituted piperidines and has been successfully used to synthesize amino acid-derived 5- and 7-membered phosphorus heterocycles, demonstrating its utility in generating complex cyclic structures. thieme-connect.de

Multi-Component Reactions for One-Pot Synthesis

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like quinoline-piperidine derivatives in a single step, avoiding the need to isolate intermediates. indexcopernicus.comnih.gov This strategy enhances atom economy, reduces waste, and shortens reaction times compared to traditional linear syntheses. researchgate.net

The Povarov reaction, a type of aza-Diels-Alder reaction, is a well-known MCR for generating tetrahydroquinolines. bibliotekanauki.pl In its multi-component version, an aniline, an aldehyde, and an alkene react together, often catalyzed by a Lewis acid, to form the quinoline core in situ. bibliotekanauki.pl This approach has been shown to be higher yielding than the multi-step equivalent. bibliotekanauki.pl Similarly, the Groebke-Blackburn-Bienaymé (GBB) reaction, another powerful MCR, has been utilized to synthesize imidazo[1,2-a]pyridines fused with quinolines. researchgate.net

For the construction of highly functionalized piperidines, a one-pot MCR involving the coupling of aldehydes, amines, and β-ketoesters is highly effective. researchgate.net Catalysts such as p-toluenesulfonic acid monohydrate have been shown to efficiently promote this reaction at room temperature. researchgate.net The Mannich reaction is another fundamental MCR where an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton react to form Mannich bases, which are key intermediates in the synthesis of various heterocyclic systems. nih.gov The synergy of MCRs with enabling technologies like ultrasound or microwave irradiation can further accelerate reaction rates and improve yields. nih.gov

Optimized Synthetic Protocols and Reaction Conditions

Optimizing synthetic protocols is crucial for improving the efficiency, yield, and environmental footprint of chemical manufacturing. For quinoline-piperidine derivatives, microwave-assisted synthesis and phase transfer catalysis represent two key optimization strategies.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave (MW) irradiation has become a widely adopted technique in organic synthesis for its ability to dramatically reduce reaction times and often improve product yields compared to conventional heating methods. nih.govmdpi.com This technology has been successfully applied to the synthesis of various quinoline derivatives. jetir.org

A notable example is the synthesis of quinoline thiosemicarbazones containing a piperidine moiety. The final step, a condensation reaction, was achieved in excellent yields within 3–5 minutes using microwave assistance, whereas conventional heating required longer times and resulted in lower yields. mdpi.comnih.gov Similarly, a solid acid-catalyzed, three-component domino reaction to produce substituted quinolines under solvent-free conditions was effectively promoted by microwave irradiation. mdpi.com This method involves the reaction of anilines, aldehydes, and terminal aryl alkynes catalyzed by montmorillonite (B579905) K-10. mdpi.com The use of microwaves in MCRs, such as in the synthesis of pyrazolo[3,4-b]pyridine derivatives, has also been shown to shorten reaction times and increase yields. nih.govmdpi.com

The table below compares the yields of piperidine-containing quinolinyl thiosemicarbazones synthesized via conventional heating versus microwave-assisted methods, illustrating the enhanced efficiency of the latter. mdpi.com

| Compound | Conventional Method Yield (%) | Microwave-Assisted Yield (%) | Reaction Time (MW) |

| 5a | 75 | 95 | 3 min |

| 5b | 72 | 92 | 4 min |

| 5c | 78 | 96 | 3 min |

| 5d | 70 | 90 | 5 min |

| 5e | 74 | 94 | 4 min |

| 6a | 76 | 97 | 3 min |

| 6b | 73 | 93 | 4 min |

| 6c | 79 | 98 | 3 min |

| 6d | 71 | 91 | 5 min |

| 6e | 75 | 95 | 4 min |

This table was generated based on data from a study on the synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides. mdpi.com

Phase Transfer Catalysis in Quinoline-Piperidine Derivative Synthesis

Phase Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reagents located in different immiscible phases, typically an aqueous phase and an organic phase. youtube.com A phase transfer catalyst, often a quaternary ammonium (B1175870) salt, transports one reactant across the phase boundary to react with the other. youtube.com

This methodology has been applied in the synthesis of precursors for quinoline-piperidine derivatives. For example, the synthesis of 2-(piperidin-1-yl)quinoline-3-carbaldehydes was achieved through a nucleophilic aromatic substitution reaction between 2-chloroquinoline-3-carbaldehydes and piperidine. mdpi.com This reaction was catalyzed by cetyltrimethylammonium bromide (CTAB), a well-known phase transfer catalyst, in polyethylene (B3416737) glycol-400 (PEG-400), affording the product in excellent yields of 97–98%. mdpi.com The catalyst facilitates the interaction between the piperidine and the quinoline derivative, enabling the substitution reaction to proceed efficiently. youtube.com PTC is applicable to a wide range of reactions, including nucleophilic substitutions, oxidations, and alkylations. youtube.com

Stereoselective Synthesis of Chiral this compound Isomers

The synthesis of specific stereoisomers of chiral molecules is of paramount importance, as different enantiomers or diastereomers can exhibit distinct biological activities. For a molecule like this compound, which contains a chiral center at the 3-position of the piperidine ring, stereoselective synthesis is crucial for isolating the desired isomer.

Strategies for achieving enantiomerically pure piperidines often rely on using precursors from the "chiral pool," such as amino acids or sugars, which possess inherent chirality. nih.gov Alternatively, asymmetric reactions like epoxidation, dihydroxylation, or aldol (B89426) reactions can be employed to introduce chirality at a specific step. nih.gov

One approach to obtaining chiral piperidines is through the von Braun ring opening of existing multisubstituted chiral piperidines. This method uses cyanogen (B1215507) bromide to regio- and stereoselectively open the piperidine ring, yielding acyclic products with multiple chiral centers intact. nih.gov While this is a ring-opening method, the principles of stereocontrol are relevant. For the construction of chiral piperidines, cyclization strategies are key. Reductive amination from glycosyl azide (B81097) precursors is one such cascade reaction that has been used to create polyhydroxylated piperidines. nih.gov In the synthesis of certain quinoline-piperidine scaffolds, the stereochemistry of the final product was dictated by the configuration of the starting piperidine-4-carbonitrile, which was prepared via a multi-step sequence that preserved the cis-configuration from an intermediate β-lactam. nih.gov This highlights the importance of starting with stereochemically defined building blocks to achieve a stereopure final product.

Advanced Structural Elucidation and Analytical Methodologies for 6 Piperidin 3 Ylmethyl Quinoline Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 6-(Piperidin-3-ylmethyl)quinoline. This non-destructive technique provides detailed information about the carbon-hydrogen framework of the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic protons of the quinoline (B57606) ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons on the piperidine (B6355638) ring and the methylene (B1212753) bridge, being in a more saturated environment, resonate in the upfield region of the spectrum. The chemical shifts and splitting patterns of these signals are crucial for assigning each proton to its specific position in the molecule. For instance, quinoline derivatives often exhibit characteristic signals in their ¹H NMR spectra. uncw.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbons of the quinoline ring are typically observed in the range of δ 120-150 ppm, while the carbons of the piperidine ring and the methylene linker appear at higher field strengths. Theoretical calculations can complement experimental data to aid in the precise assignment of carbon signals. researchgate.nettsijournals.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Quinolines and Piperidines

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Quinoline Aromatic Protons | 7.0 - 9.0 |

| ¹H | Piperidine Ring Protons | 1.5 - 3.5 |

| ¹H | Methylene Bridge (-CH₂-) | 2.5 - 4.0 |

| ¹³C | Quinoline Aromatic Carbons | 120 - 150 |

| ¹³C | Piperidine Ring Carbons | 20 - 60 |

| ¹³C | Methylene Bridge (-CH₂-) | 30 - 50 |

Note: The exact chemical shifts for this compound will depend on the solvent and specific experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational information, two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms and elucidating the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum reveal which protons are neighbors, allowing for the tracing of the spin-spin coupling networks within the quinoline and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, providing unambiguous C-H bond correlations.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu HMBC is crucial for connecting the different fragments of the molecule, for example, by showing correlations between the protons of the methylene bridge and the carbons of both the quinoline and piperidine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This information is vital for confirming the stereochemistry of the piperidine ring and its substituent.

Together, these 2D NMR experiments provide a detailed and unambiguous picture of the molecular structure of this compound. researchgate.netprinceton.eduresearchgate.netyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. nih.govresearchgate.netnih.gov For this compound, HRMS can provide an exact mass measurement with high accuracy, which helps to confirm its molecular formula (C₁₆H₂₀N₂).

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be analyzed. This involves inducing the parent ion to break apart and then analyzing the masses of the resulting fragment ions. The fragmentation pattern provides valuable structural information, as the way the molecule breaks apart is characteristic of its structure. This analysis can help to confirm the connectivity of the quinoline and piperidine rings through the methylene linker.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

C=C and C=N stretching (quinoline ring): A series of bands in the 1600-1450 cm⁻¹ region.

N-H stretching (piperidine ring): A band in the 3300-3500 cm⁻¹ region, which may be broad.

C-N stretching: Bands in the 1350-1000 cm⁻¹ region.

The presence and positions of these bands provide corroborating evidence for the proposed structure of the molecule. astrochem.orgresearchgate.net

X-ray Crystallography for Solid-State Structural Confirmation

The most definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. If a suitable single crystal of this compound or a salt thereof can be obtained, this technique can provide precise bond lengths, bond angles, and conformational information. researchgate.netjyu.firesearchgate.net This would definitively confirm the connectivity of the atoms and the stereochemistry at the chiral center on the piperidine ring. The solid-state packing of the molecules in the crystal lattice can also be determined, which can provide insights into intermolecular interactions. mdpi.com

Advanced Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a suitable buffer, would be appropriate for analyzing the purity of this compound. The retention time and peak area can be used to identify and quantify the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While the volatility of this compound might be a consideration, derivatization could be employed if necessary. GC-MS can be used to separate the compound from impurities and provide mass spectral data for identification.

These chromatographic methods are crucial for ensuring the compound meets the required purity standards for its intended applications.

Theoretical and Computational Chemistry Investigations of 6 Piperidin 3 Ylmethyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For derivatives of quinoline (B57606) and piperidine (B6355638), these methods offer a lens into the electronic behavior that governs their chemical and physical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can predict various parameters, including bond lengths, bond angles, and dihedral angles. For quinoline-based compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), are standard for achieving a balance between accuracy and computational cost. researchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO energy gap suggests higher chemical reactivity, greater polarizability, and a greater ease of intramolecular charge transfer. nih.govnih.gov

In a study on the related compound 1-(quinolin-3-yl)piperidin-2-ol (QPPO), DFT calculations revealed that the HOMO is primarily localized on the quinoline ring, while the LUMO is distributed across the entire molecule. nih.gov The calculated energy gap indicated that charge transfer likely occurs from the quinoline moiety to the piperidine ring system upon excitation. nih.gov For 6-(Piperidin-3-ylmethyl)quinoline, a similar distribution would be expected, with the electron-rich quinoline ring acting as the primary electron donor.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify different aspects of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). rsc.org These parameters are instrumental in predicting the general chemical behavior of the molecule.

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies This table is illustrative, based on typical values for related heterocyclic compounds.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. |

| Electronegativity (χ) | χ = -μ | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Measures the propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to denote different potential values. nih.gov

Typically, regions of negative potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. These areas are usually found around electronegative atoms like nitrogen or oxygen. nih.gov Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, often around hydrogen atoms, which are favorable sites for nucleophilic attack. nih.gov

For this compound, the MEP map would likely show a significant negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The nitrogen atom in the piperidine ring would also exhibit a negative potential. Positive potential regions would be concentrated on the hydrogen atoms, particularly those attached to the piperidine ring and the methylene (B1212753) bridge. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, with biological receptors.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations build upon quantum calculations to predict how a molecule behaves in a complex biological environment. These methods are essential for drug discovery, providing a rational basis for designing molecules with high affinity and selectivity for a specific target.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.net The process involves preparing 3D structures of both the ligand and the receptor and then using a scoring function to evaluate the binding affinity of different poses.

Docking studies on various quinoline derivatives have been extensively reported, targeting a wide range of proteins, including HIV reverse transcriptase, cholinesterases, and various kinases. nih.govnih.gov For instance, in a study of piperidinyl-quinoline acylhydrazones as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), molecular docking revealed key interactions within the enzyme's active site. nih.gov The quinoline core was found to engage in π-π stacking interactions with aromatic residues like tryptophan, while the piperidine ring formed π-alkyl and π-sigma bonds. nih.gov

For this compound, a docking study would involve placing the molecule into the binding site of a chosen target. The results would be analyzed to identify hydrogen bonds (e.g., involving the piperidine NH), hydrophobic interactions, and π-stacking, providing a hypothesis for its mechanism of action. The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy.

Table 2: Illustrative Molecular Docking Results for Synthesized Quinoline Derivatives Against HIV Reverse Transcriptase (PDB ID: 4I2P) Data adapted from a study on quinoline-based pyrimidines. nih.gov

| Compound | Docking Score (kcal/mol) | Interacting Residues |

| Standard (Rilpivirine) | -10.871 | Lys101, Pro236, Tyr318 |

| Compound 4 | -10.675 | Lys101, Val106, Pro236 |

| Compound 7 | -9.542 | Leu100, Val106, Tyr181 |

| Standard (Elvitegravir) | -8.544 | Glu224, Gly225, Ala226 |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of interactions.

A typical MD simulation of a ligand-protein complex, solvated in a water box, can run for tens to hundreds of nanoseconds. nirmauni.ac.in The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD plot suggests that the complex has reached equilibrium and the ligand remains securely bound. nirmauni.ac.in Additionally, the Root Mean Square Fluctuation (RMSF) can be calculated for each residue to identify flexible regions of the protein. nirmauni.ac.in

MD simulations are crucial for validating docking results. A ligand that appears promising in docking but is unstable in MD simulations is less likely to be a potent inhibitor. These simulations provide a more accurate picture of the binding event, accounting for the flexibility of both the ligand and the protein.

Molecular docking and dynamics simulations require a high-resolution 3D structure of the target protein, which is typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy. However, for many proteins, experimental structures are not available. In such cases, homology modeling can be employed to build a theoretical model of the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are fundamental computational tools in medicinal chemistry for designing and optimizing lead compounds. researchgate.net These methods establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. mdpi.com For a molecule like this compound, which belongs to the quinoline class of compounds, QSAR models can predict biological activities such as anticancer, antimalarial, or antimicrobial efficacy based on structural modifications. nih.govresearchgate.net The ultimate goal of QSAR is to filter large chemical databases, guide the synthesis of more potent analogues, and reduce the time and cost associated with experimental testing. researchgate.net

The development of a predictive QSAR model is a systematic process that begins with the compilation of a dataset of molecules with known biological activities, often expressed as an IC50 or pIC50 value. mdpi.com For quinoline derivatives, this involves gathering structurally similar compounds and their corresponding potencies against a specific biological target, such as an enzyme or a cell line. mdpi.comnih.gov The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used during model generation. nih.gov

The core of the process involves calculating molecular descriptors for each compound. These descriptors are numerical values that quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., partial charges, electronegativity), steric (e.g., van der Waals volume), and hydrophobic features. nih.gov A mathematical equation is then generated using statistical methods like Partial Least Squares (PLS) regression to correlate these descriptors with the observed biological activity. nih.govresearchgate.net

QSAR methodologies can be broadly categorized into ligand-based and structure-based approaches, depending on the available information about the biological target.

Ligand-Based QSAR is employed when the three-dimensional structure of the biological target is unknown. This approach relies solely on the structures of a series of ligands known to interact with the target. mdpi.com By comparing the structural features of highly active and inactive compounds, a pharmacophore model or a 3D-QSAR model can be developed. nih.gov

Comparative Molecular Field Analysis (CoMFA) : This popular 3D-QSAR technique generates a model by correlating the biological activity of compounds with their steric and electrostatic fields. nih.gov The ligands are aligned, and the fields are calculated on a 3D grid surrounding them. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) : An extension of CoMFA, CoMSIA calculates similarity indices at the grid points, considering not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more intuitive interpretation of the structure-activity relationship.

Topomer CoMFA : This method combines the strengths of 2D topomer technology with the 3D field-based approach of CoMFA, offering a rapid and alignment-independent QSAR analysis. nih.gov

Structure-Based QSAR is utilized when the 3D structure of the target protein or receptor has been determined, typically through X-ray crystallography or NMR spectroscopy. This approach involves docking the ligands into the active site of the target to understand their binding interactions. researchgate.net The information from these interactions, such as binding energies and specific hydrogen bonds or hydrophobic contacts, is then used as descriptors to build a QSAR model. researchgate.net This method provides direct insight into how structural modifications on the ligand, such as on the piperidine or quinoline rings of this compound, might enhance binding affinity to the target. researchgate.netresearchgate.net

In Silico ADMET Prediction Methodologies (Focus on Predictive Models, Not Specific Outcomes)

Before a compound can become a viable drug, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Predicting these properties early in the drug discovery process using computational models helps to reduce the high attrition rates of drug candidates in later clinical phases. nih.gov For a compound like this compound, these models can assess its potential drug-likeness.

Computational models for predicting absorption and distribution properties are typically based on a compound's physicochemical characteristics. These models use mathematical algorithms to estimate how a molecule will behave in a biological system. researchgate.net

Absorption Models : These models predict a compound's ability to be absorbed, primarily through the gastrointestinal tract for oral administration. researchgate.net Key parameters include:

Lipophilicity (logP) : A measure of a compound's partition coefficient between an organic and aqueous phase, which influences its ability to cross cell membranes. researchgate.net

Aqueous Solubility (logS) : Predicts the solubility of a compound in water. Poor solubility is often linked to poor absorption. nih.gov

Gastrointestinal (GI) Absorption : Models predict the percentage of a compound absorbed from the gut into the bloodstream. researchgate.net

Drug-Likeness Rules : Models often evaluate compounds against established rules like Lipinski's Rule of Five, which defines ranges for molecular weight, logP, and hydrogen bond donors/acceptors that are common among successful oral drugs. researchgate.net

Distribution Models : These models predict how a compound distributes throughout the body's tissues and fluids. Important predicted properties include:

Blood-Brain Barrier (BBB) Permeability : Predicts whether a compound can cross the highly selective barrier protecting the central nervous system. This is crucial for CNS-targeting drugs but undesirable for others. mdpi.com

Plasma Protein Binding (PPB) : Estimates the extent to which a compound will bind to proteins in the blood. Only the unbound fraction is free to exert a therapeutic effect.

P-glycoprotein (P-gp) Interaction : P-gp is an efflux pump that can expel drugs from cells. Models predict if a compound is a substrate or inhibitor of P-gp, which affects its bioavailability and distribution.

These predictions are often made using a variety of freely available and commercial software platforms, such as SwissADME, pkCSM, and QikProp, which employ large datasets of existing drugs to build their predictive models. researchgate.netresearchgate.netresearchgate.net

The metabolism of a drug can significantly impact its efficacy, duration of action, and potential for toxicity. In silico metabolic pathway prediction aims to identify the most likely sites on a molecule where metabolic reactions will occur and to predict the structures of the resulting metabolites. researchgate.net

For a compound containing a piperidine ring, like this compound, a primary route of metabolism involves enzymes from the Cytochrome P450 (CYP) superfamily. acs.org Computational models predict Sites of Metabolism (SoM) by analyzing the reactivity of different atoms in the molecule. researchgate.net For piperidine-containing structures, common metabolic transformations include:

N-dealkylation : If the piperidine nitrogen is substituted, cleavage of the N-alkyl bond is a common metabolic pathway mediated by CYP enzymes like CYP3A4 and CYP2D6. acs.orgnih.gov

Hydroxylation : The introduction of a hydroxyl (-OH) group, typically at aliphatic carbons on the piperidine ring. Quantum mechanics-based models can calculate the activation energies for hydrogen atom abstraction from different carbons to predict the most likely site of hydroxylation. acs.org

Oxidation : The piperidine nitrogen itself can be oxidized.

These predictive models use either rule-based systems derived from known metabolic pathways or more complex quantum mechanical calculations to assess the reactivity of specific sites on the molecule. acs.org By anticipating the metabolic fate of a compound, chemists can make structural modifications to block unwanted metabolism or enhance the formation of active metabolites.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 6 Piperidin 3 Ylmethyl Quinoline Derivatives

Impact of Quinoline (B57606) Ring Substitution on Biological Activity

The quinoline ring, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, frequently found in compounds with a wide array of biological activities. georgiasouthern.edunih.govresearchgate.net Modifications to this ring system, including the position and electronic nature of substituents, can profoundly influence the potency and selectivity of 6-(piperidin-3-ylmethyl)quinoline derivatives.

Positional and Electronic Effects of Substituents on the Quinoline Heterocycle

The placement and electronic properties of substituents on the quinoline ring are critical determinants of biological activity. For instance, in a series of quinoline derivatives, the introduction of specific groups at various positions has been shown to modulate their affinity for targets such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

Structure-activity relationship studies on quinoline derivatives have revealed that the position of substituents can dictate the compound's effect, be it agonistic or antagonistic. For example, in the context of antimalarial quinolines, a chlorine atom at the 7-position is a common feature of potent compounds like chloroquine (B1663885). youtube.com While not directly on the 6-position as in our parent scaffold, this highlights the sensitivity of the quinoline system to positional isomerism.

The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—also plays a pivotal role. Electron-withdrawing groups can alter the pKa of the quinoline nitrogen, affecting its ability to form crucial hydrogen bonds or ionic interactions with receptor residues. Conversely, electron-donating groups can enhance π-π stacking interactions with aromatic amino acid residues in a binding pocket.

A summary of substituent effects on the quinoline ring from various studies is presented below:

| Substituent Position | Substituent Type | Observed Effect on Biological Activity | Reference |

| 2-position | Methyl | Can enhance activity depending on the target. | nih.gov |

| 3-position | Various | A substituent is often critical for activity. | researchgate.net |

| 4-position | Amino | Essential for antimalarial activity in 4-aminoquinolines. | youtube.com |

| 6-position | Fluoro, Methoxy | Can improve biological activity. | nih.gov |

| 7-position | Chloro | Often leads to potent antimalarial compounds. | youtube.com |

Influence of Peripheral Moieties on Binding Affinity and Selectivity

Beyond simple substitutions, the addition of larger peripheral moieties to the quinoline ring can significantly impact binding affinity and selectivity. These groups can forge additional interactions with the target protein, extending into sub-pockets of the binding site. For example, linking other cyclic structures or functionalized chains to the quinoline can introduce new hydrogen bond donors/acceptors, hydrophobic contacts, or electrostatic interactions.

In a study of quinoline derivatives as α2C-adrenoceptor antagonists, the presence of a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for activity. researchgate.net This suggests that this part of the molecule is crucial for anchoring the ligand in the receptor's binding site.

Role of the Piperidine (B6355638) Moiety in Target Recognition and Pharmacological Efficacy

Conformational Analysis of the Piperidine Ring and its Stereochemical Implications

The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.orgacs.org However, the orientation of the substituent at the 3-position (the quinolinylmethyl group) can be either axial or equatorial, and this stereochemistry can have profound implications for biological activity. The preferred conformation can be influenced by interactions with the solvent and, more importantly, by the topology of the receptor binding site. nih.govnih.gov

The introduction of chiral centers in the piperidine ring can lead to stereoisomers with vastly different pharmacological profiles. thieme-connect.com The specific spatial arrangement of the quinoline and piperidine rings relative to each other is dictated by the stereochemistry at the 3-position of the piperidine, which in turn determines how the molecule fits into its biological target.

Substitution Effects on Piperidine Nitrogen and Carbon Atoms

Modifications to the piperidine ring itself, both on the nitrogen and the carbon atoms, are a common strategy to fine-tune the pharmacological properties of a lead compound.

Piperidine Nitrogen Substitution: The nitrogen atom of the piperidine ring is basic and is typically protonated at physiological pH. This positive charge is often crucial for forming a cation-π interaction with aromatic residues (like tryptophan or tyrosine) in the binding pocket of receptors such as nAChRs. nih.gov

Alkylation or acylation of the piperidine nitrogen can modulate its basicity and steric bulk. For example, N-methylation can enhance the preference for an equatorial conformation and can be critical for specific receptor interactions. wikipedia.org In some cases, the presence of a hydrogen bond donor on the nitrogen is essential for activity, forming a hydrogen bond network with water molecules and receptor residues. nih.gov

Piperidine Carbon Substitution: Introducing substituents on the carbon atoms of the piperidine ring can influence its conformational preference and introduce new points of interaction. For instance, fluorination of the piperidine ring can significantly alter its conformational behavior due to electrostatic and hyperconjugative effects. nih.gov

A summary of substitution effects on the piperidine moiety is provided below:

| Substitution Site | Substituent Type | Observed Effect on Biological Activity | Reference |

| Piperidine Nitrogen | Methyl | Can be crucial for cation-π interactions. | nih.gov |

| Piperidine Nitrogen | Unsubstituted (-NH) | Can act as a hydrogen bond donor. | nih.gov |

| Piperidine Carbons | Fluorine | Influences conformational preference. | nih.gov |

| Piperidine Carbons | Alkyl/Aryl | Can provide additional hydrophobic interactions. | researchgate.net |

Linker Region Modifications and their Pharmacological Consequences

Altering the length of the linker can change the distance and relative orientation between the quinoline and piperidine pharmacophores, which can be critical for optimal interaction with a binding site. Introducing rigidity or flexibility into the linker, for example by incorporating double bonds or other functional groups like amides or ethers, can also dramatically affect activity. nih.govnih.gov

For instance, studies on quinoline-based inhibitors have shown that the nature of the linker, such as an ether linkage, can be critical for inhibitory activity. nih.gov In another example, linker-modified quinoline derivatives targeting HIV-1 integrase showed that amide-containing linkers were the most promising. nih.gov This underscores the importance of the linker in positioning the key binding moieties for effective interaction with the target.

Stereochemical Determinants of Activity and Selectivity for this compound Analogues

The presence of a substituent at the 3-position of the piperidine ring in this compound introduces a chiral center. This stereogenicity can be a critical determinant of a molecule's biological activity and selectivity. The differential interaction of enantiomers (R and S isomers) with their biological targets, which are themselves chiral macromolecules like enzymes and receptors, often leads to significant variations in potency and efficacy. This phenomenon, known as eudismic ratio, quantifies the difference in pharmacological activity between the enantiomers.

While specific stereochemical studies on this compound are not extensively documented in publicly available literature, the principle can be illustrated through structurally related compounds where a piperidin-3-yl moiety is crucial for activity. For instance, in a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines developed as PI3Kδ inhibitors, the stereochemistry of the piperidine ring was a key factor influencing potency. nih.gov The synthesis of these compounds often results in a racemic mixture, which can be separated into individual enantiomers to evaluate their distinct biological profiles.

In the case of the quinazoline-based PI3Kδ inhibitors, it was observed that different substituents on the piperidine nitrogen, combined with the inherent chirality at the C3-position, led to compounds with varying degrees of potency and isoform selectivity. nih.gov For example, compound A8 from a studied series was identified as a highly potent PI3Kδ inhibitor, and molecular docking studies suggested that its specific stereoconfiguration allowed for optimal hydrogen bond interactions within the enzyme's binding site. nih.gov

This highlights a general principle in medicinal chemistry: for a molecule like this compound, it is highly probable that one enantiomer will exhibit greater activity or a different selectivity profile compared to the other. The precise orientation of the methylquinoline group relative to the piperidine ring, dictated by the R or S configuration, would determine the quality of the fit within a target's binding pocket. Therefore, the separation and independent biological evaluation of the enantiomers of this compound and its derivatives would be an essential step in any drug discovery program to identify the more active stereoisomer (the eutomer) and minimize potential off-target effects or lower potency associated with the less active one (the distomer).

Table 1: Influence of Piperidine Substitution and Stereochemistry on PI3Kδ Inhibitory Activity for Analogous Quinazoline Scaffolds nih.gov

| Compound ID | R Group (on Piperidine-N) | PI3Kδ IC50 (nM) |

| Idelalisib | - | 1.2 |

| A5 | 2-fluoro-5-methoxy-benzoyl | 1.3 |

| A8 | 2-fluoro-5-chloro-benzoyl | 0.7 |

Note: The data presented is for 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline analogues to illustrate the principle of stereochemical importance. The specific stereochemistry (R/S) of the most active compounds A5 and A8 was noted as a critical factor for their high potency.

Fragment-Based Drug Design and Lead Optimization Strategies Guided by SAR

Fragment-based drug design (FBDD) is a powerful strategy in modern drug discovery for the development of lead compounds. frontiersin.orgresearchoutreach.org This approach involves screening libraries of small, low-molecular-weight molecules (fragments) to identify those that bind to a biological target. ijpsdronline.comnih.gov These initial "hits" typically have weak affinity but provide a highly efficient starting point for building more potent and selective drug candidates through chemical elaboration. ijpsdronline.comnih.gov The core structure of this compound can be conceptually deconstructed into a "quinoline fragment" and a "piperidin-3-ylmethyl fragment," both of which are common motifs in medicinal chemistry.

A key FBDD strategy is "fragment linking" or "hybridization," where two or more fragments known to bind to adjacent sites on a target are connected via a chemical linker. rsc.org In the context of our scaffold, if the quinoline and piperidine fragments were identified as binding to separate pockets of a target enzyme, like acetylcholinesterase (AChE), they could be linked to create a high-affinity ligand. The methylene (B1212753) (-CH2-) group in this compound serves as this linker. Structure-activity relationship (SAR) studies would then focus on optimizing this linker—by altering its length, rigidity, or polarity—to achieve the ideal orientation of the two fragments.

Another FBDD strategy is "fragment growing," where a single confirmed fragment hit is elaborated with additional chemical groups to pick up new interactions with the target and increase potency. ijpsdronline.com For example, starting with a simple quinoline fragment, one could systematically explore substitutions at the 6-position. Guided by SAR, this could lead to the addition of the piperidin-3-ylmethyl group to occupy a nearby pocket. Further optimization would involve modifying both the quinoline and piperidine rings.

Research on related piperidinyl-quinoline acylhydrazones as cholinesterase inhibitors illustrates a hybridization approach. rsc.org In that work, quinoline, piperidine, and acyl hydrazone pharmacophores were combined into a single molecular framework. The subsequent SAR studies revealed key insights:

Substitution on the Quinoline Ring: The position of a methyl group on the quinoline core (at position 6 or 8) influenced inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.org

Substitution on the Phenyl Ring of the Hydrazide: The nature and position of substituents on a terminal phenyl ring dramatically affected potency and selectivity. For instance, an electron-withdrawing chloro group at the 3-position of the benzohydrazide (B10538) resulted in a highly potent and selective BChE inhibitor (Compound 8g, IC50 = 1.31 µM). rsc.org

This demonstrates a classic lead optimization strategy guided by SAR. By systematically synthesizing and testing analogues with modifications at different points of the scaffold, researchers can build a comprehensive understanding of the molecular features required for optimal biological activity. For this compound, a similar strategy would involve creating derivatives with substituents on both the quinoline and piperidine rings to enhance target engagement. Furthermore, exploring the three-dimensional chemical space by using different regio- and diastereoisomers of substituted piperidines is a critical aspect of modern FBDD. nih.gov

Table 2: SAR of Piperidinyl-Quinoline Acylhydrazone Derivatives as Cholinesterase Inhibitors rsc.org

| Compound ID | Quinoline Substitution (R¹) | Benzohydrazide Substitution (R³) | AChE IC50 (µM) | BuChE IC50 (µM) |

| 8a | 6-CH₃ | H | 11.2 | 8.32 |

| 8c | 6-CH₃ | 4-Cl | 5.3 | 6.12 |

| 8g | 6-CH₃ | 3-Cl | 12.3 | 1.31 |

| 9a | 8-CH₃ | H | 10.5 | 11.5 |

| Neostigmine | - | - | 16.3 | - |

| Donepezil | - | - | - | 7.23 |

Note: This data is for a related series of compounds to demonstrate the application of SAR in lead optimization.

Mechanistic Investigations of Biological Activities of 6 Piperidin 3 Ylmethyl Quinoline Derivatives

Exploration of Molecular Targets and Pathways

Understanding the biological activity of 6-(piperidin-3-ylmethyl)quinoline derivatives begins with identifying their molecular targets and the associated signaling pathways. Research in this area focuses on their interaction with various receptors and their ability to inhibit key enzymes.

Receptor Binding Profile Analysis

Derivatives of the broader quinoline (B57606) class have been evaluated for their binding affinity to a wide array of receptors. This profiling is crucial for determining their potential therapeutic applications and selectivity.

5-HT Receptors: Certain quinoline derivatives have been developed as ligands for serotonin (B10506) (5-HT) receptors, specifically the 5-HT6 subtype. nih.govnih.gov These compounds are investigated for their potential in treating cognitive and memory-related disorders. nih.gov Their evaluation typically involves binding assays against 5-HT6, as well as other subtypes like 5-HT2A and 5-HT2B, to assess selectivity. nih.gov

Adenosine (B11128) Receptors: A class of 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones has been identified as potent and selective antagonists for the human A3 adenosine receptor. najah.edu Radioligand binding assays on human A1, A2A, A2B, and A3 subtypes revealed that specific substitutions on the 2-phenyl ring resulted in compounds with high affinity and selectivity for the A3 receptor, with some showing Ki values in the nanomolar range. najah.edu

The table below summarizes the receptor binding activity for various quinoline derivative classes.

| Receptor Target | Derivative Class | Key Findings |

| 5-HT6 Receptor | Quinoline Derivatives | Identified as potential PET ligands for diagnosing memory-related disorders. nih.govnih.gov |

| A3 Adenosine Receptor | 2-Arylpyrazolo[4,3-c]quinolines | Act as potent and selective antagonists with Ki values as low as 9 nM. najah.edu |

Enzyme Inhibition Kinetics and Mechanism of Action

The biological effects of quinoline derivatives are also frequently attributed to their ability to inhibit specific enzymes.

Cholinesterases and Other Metabolic Enzymes: Piperazinyl- and morpholinyl-quinoline derivatives have demonstrated significant inhibitory activity against metabolic enzymes such as human carbonic anhydrase (hCA I and II) and α-glucosidase. researchgate.net

Protein Kinases: New quinoline-pyridine hybrids have been designed as inhibitors of PIM-1 and PIM-2 kinases. nih.gov Kinetic studies using Lineweaver-Burk plots revealed that some of these compounds act as competitive inhibitors, while others exhibit a mixed competitive and non-competitive inhibition mechanism against PIM-1 kinase. nih.gov Other quinoline derivatives have been patented as inhibitors of MEK enzymes. google.com

Cytochrome P450 Enzymes: The inhibitory effects of quinoline and its fluoroquinolone derivatives have been studied on CYP2A6. nih.gov These studies measured the inhibition of coumarin (B35378) 7-hydroxylase activity, showing that the substitution position on the quinoline ring influences inhibitory potential. nih.gov

The table below details the enzyme inhibition profile of several quinoline derivatives.

| Enzyme Target | Derivative Class | Mechanism/Key Findings |

| PIM-1/2 Kinases | Pyridine-quinoline hybrids | Competitive and mixed competitive/non-competitive inhibition. nih.gov |

| Carbonic Anhydrase (hCA I, II) | Piperazinyl/morpholinyl-quinolines | Significant inhibitory activity observed. researchgate.net |

| α-Glucosidase | Piperazinyl/morpholinyl-quinolines | Demonstrated inhibitory potential. researchgate.net |

| CYP2A6 | Fluoroquinolines | Inhibition depends on the position of the fluorine substituent. nih.gov |

| MEK Enzymes | General Quinoline Derivatives | Patented as inhibitors of MEK activity. google.com |

In Vitro Pharmacological Characterization Methodologies

A variety of in vitro methods are employed to characterize the pharmacological properties of this compound derivatives, from cell-based functional assays to biochemical and radioligand binding studies.

Cell-Based Assays for Target Engagement and Functional Activity

Cell-based assays are fundamental for observing the effects of compounds in a biological context.

Antiproliferative and Cytotoxicity Assays: The antiproliferative activity of novel quinoline analogues has been measured using cell lines such as the SK-N-MC neuroepithelioma line. nih.gov For anticancer screening, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are commonly used on various cancer cell lines, including human hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB). nih.gov To assess potential harm to healthy cells, cytotoxicity is also evaluated in non-cancerous lines, such as human embryonic kidney (HEK) cells. nih.gov

Apoptosis and Caspase Activation: To determine if a compound induces programmed cell death, assays that measure apoptosis are utilized. For instance, certain quinoline-pyridine hybrids have been shown to induce apoptosis in over 66% of treated HepG-2 cells. nih.gov This is often confirmed by measuring the activation of key executioner enzymes like caspase 3/7. nih.gov

Biochemical Assays for Enzyme Kinetics and Inhibition

Biochemical assays isolate enzymes and substrates to study interactions directly, free from cellular complexity.

Enzyme Inhibition Assays: To quantify the potency of an inhibitor, the concentration that produces 50% inhibition (IC50) is determined. This has been applied to quinoline compounds targeting the CYP2A6 enzyme. nih.gov

Kinetic Mechanism Studies: To understand how a compound inhibits an enzyme, kinetic studies are performed. The Lineweaver-Burk double-reciprocal plot is a classic method used to distinguish between different inhibition mechanisms, such as competitive and non-competitive modes, as was done for PIM-1 kinase inhibitors. nih.gov

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a precise method for quantifying the affinity of a compound for a specific receptor. These assays use a radioactively labeled ligand that binds to the receptor.

Methodology: The core of the assay involves incubating cell membrane preparations containing the receptor of interest with a radioligand. nih.gov The bound and free radioligand are then separated, often by rapid filtration or centrifugation. nih.gov Non-specific binding is minimized by using blocking agents like nonfat dried milk. nih.gov

Determining Binding Parameters: These assays can determine key binding parameters. Saturation binding experiments, where the concentration of the radioligand is varied, are used to calculate the maximum number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand. nih.govnih.gov Competition binding assays, where a non-labeled compound competes with the radioligand, are used to determine the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. najah.edunih.gov This approach has been instrumental in characterizing quinoline derivatives at adenosine and 5-HT receptors. nih.govnajah.edu

Cellular Pathway Modulation Studies (e.g., Antiplasmodial Action, Antimicrobial Mechanisms)

The quinoline nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this compound, in particular, are of interest for their potential therapeutic applications. Understanding the cellular and molecular mechanisms by which these compounds exert their effects is crucial for the development of new and effective therapeutic agents. This section explores the modulation of cellular pathways by quinoline derivatives, with a focus on their antiplasmodial and antimicrobial actions.

Antiplasmodial Action:

The global fight against malaria, a devastating disease caused by parasites of the Plasmodium genus, has been significantly bolstered by quinoline-based drugs. nih.gov The mechanism of action for many of these compounds, including the widely used chloroquine (B1663885), centers on the parasite's life cycle within red blood cells. nih.gov During this stage, the parasite digests hemoglobin, which releases toxic heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. nih.gov Quinoline derivatives are thought to disrupt this detoxification process. nih.gov

Research into various quinoline derivatives has revealed that their antiplasmodial activity often involves the inhibition of β-hematin formation, which is the synthetic equivalent of hemozoin. For instance, a series of quinoline and chalcone (B49325) hybrids with an amino linker demonstrated significant inhibition of β-hematin formation. nih.gov Specifically, compounds with this hybrid structure showed inhibition rates of up to 89.73%. nih.gov

Furthermore, the structural features of quinoline derivatives play a critical role in their antiplasmodial potency. Studies on neocryptolepine (B1663133) derivatives, which contain an indolo[2,3-b]quinoline core, have shown that substitutions at various positions on the quinoline ring can significantly impact their activity against Plasmodium falciparum. The introduction of an amino group at the C11 position, for example, has been found to substantially increase antiplasmodial effects. jst.go.jp The antiplasmodial activities of several quinoline derivatives are summarized in the table below.

| Compound ID | Modification | Target Strain | IC50 (µg/mL) | Reference |

| 4b | Quinoline derivative | P. falciparum | 0.014 | mdpi.com |

| 4g | Quinoline derivative | P. falciparum | 0.014-5.87 | mdpi.com |

| 4i | Quinoline derivative | P. falciparum | 0.014-5.87 | mdpi.com |

| 12 | Quinoline derivative | P. falciparum | 0.014-5.87 | mdpi.com |

| Compound 95 | Quinolinyl β-enaminone hybrid | P. falciparum (MDR PfK1) | 3.89 µM | nih.gov |

Antimicrobial Mechanisms:

Quinoline derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. Their mechanisms of action are diverse and often target fundamental cellular processes.

One of the well-established mechanisms of action for quinolone antibiotics, a class of compounds containing a quinoline-like bicyclic structure, is the inhibition of bacterial DNA replication. acs.org These compounds interfere with the activity of type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA unwinding and duplication. nih.gov By inhibiting the ligase activity of these enzymes, quinolones lead to the accumulation of single- and double-strand DNA breaks, ultimately resulting in bacterial cell death. nih.gov

Some quinoline derivatives have been shown to exert their antimicrobial effects through different pathways. For example, certain synthesized quinoline derivatives are believed to function as peptide deformylase (PDF) inhibitors and fungal cell wall disruptors. tandfonline.com PDF is a crucial enzyme in bacterial protein synthesis, and its inhibition can lead to the production of non-functional proteins, thereby halting bacterial growth.

Investigations into a series of benzimidazole (B57391) quinolones revealed that their anti-MRSA (methicillin-resistant Staphylococcus aureus) activity is linked to their interaction with the topo IV-DNA complex. nih.gov Another study on a potent quinoline derivative, compound 32, suggested that it intercalates with DNA, forming a complex that blocks replication. nih.gov

The antimicrobial efficacy of various quinoline derivatives against different microbial strains is highlighted in the table below.

| Compound ID | Target Organism | Mechanism of Action | MIC (µg/mL) | Reference |

| Compound 1 | S. aureus (MRSA ATCC33591) | Not specified | 8 | nih.gov |

| Compound 30 | S. aureus (MRSA) | Non-covalent interaction with topo IV-DNA complex | 1 | nih.gov |

| Compound 32 | S. aureus (MRSA) | DNA intercalation | 0.5 | nih.gov |

| 6c | S. aureus (MRSA) | Not specified | 0.75 | nih.gov |

| 6c | Enterococcus faecalis (VRE) | Not specified | 0.75 | nih.gov |

| 6c | S. epidermidis (MRSE) | Not specified | 2.50 | nih.gov |

| 4g | E. coli (ATCC 35218) | Not specified | 7.81 | acs.org |

| 4g | E. coli (ATCC 25922) | Not specified | 3.91 | acs.org |

| 4m | E. coli (ATCC 35218) | Not specified | 7.81 | acs.org |

| 4m | E. coli (ATCC 25922) | Not specified | 7.81 | acs.org |

In addition to antibacterial activity, some quinoline-thiazole derivatives have shown promising antifungal properties. For instance, compounds 4h and 4m exhibited potent activity against Candida krusei with MIC90 values of ≤0.06 μg/mL. acs.org

The diverse mechanisms of action of quinoline derivatives underscore their versatility as a scaffold for the development of novel anti-infective agents. Further research into the specific cellular targets and pathway modulations of compounds like this compound will be instrumental in realizing their full therapeutic potential.

Advanced Preclinical and in Vitro Evaluation Methodologies for 6 Piperidin 3 Ylmethyl Quinoline Analogues

In Vitro Efficacy Assessment in Disease Models (e.g., Parasitic Cultures, Bacterial Strains, Cancer Cell Lines)

The initial stage of evaluating 6-(piperidin-3-ylmethyl)quinoline analogues involves screening for their biological activity in a variety of disease-relevant in vitro models. This broad-based screening helps to identify the therapeutic potential of the synthesized compounds across different disease areas, including infectious diseases and oncology.

Antiparasitic and Antibacterial Activity:

The quinoline (B57606) core is a well-established pharmacophore in antimalarial drug discovery, with drugs like chloroquine (B1663885) and mefloquine (B1676156) being prime examples. nih.govresearchgate.net Therefore, new analogues are often tested against parasitic cultures. For instance, hybrids of quinoline and piperidine (B6355638) have been evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria, with some compounds showing potent activity in the nanomolar range against multidrug-resistant strains. nih.gov The activity is typically quantified by determining the half-maximal inhibitory concentration (IC50) using assays like the SYBR Green I-based method, which measures parasite proliferation. nih.gov Similarly, quinoline derivatives have shown promise against other protozoan parasites like Trypanosoma cruzi and Leishmania species. nih.govmdpi.com

In the realm of bacterial infections, quinoline derivatives have demonstrated potent activity, particularly against multidrug-resistant Gram-positive bacteria. nih.govbiointerfaceresearch.com Analogues are screened against a panel of clinically relevant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. nih.gov The primary metric for antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

Table 1: Illustrative In Vitro Antibacterial Activity of Quinoline-Piperidine Analogues This table is for illustrative purposes and combines representative data from multiple sources on quinoline and piperidine derivatives.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Analogue A | S. aureus (MRSA) | 1.5 | nih.gov |

| Analogue B | C. difficile | 1.0 | nih.gov |

| Analogue C | E. coli | 100 | biointerfaceresearch.com |

| Analogue D | P. aeruginosa | 9.67 (zone of inhibition, mm) | biointerfaceresearch.com |

| Analogue E | B. subtilus | 0.75 | academicjournals.org |

Anticancer Activity:

The anticancer potential of quinoline compounds is another major area of investigation. nih.govnih.gov Analogues of this compound are frequently evaluated against a panel of human cancer cell lines to determine their cytotoxic or antiproliferative effects. These panels often include cell lines from various cancer types, such as prostate (PC-3), breast (MCF-7), liver (HepG-2), colon (HCT-15), and lung (A549). nih.govnih.govekb.eg The efficacy is measured by IC50 values obtained through colorimetric assays like the MTT assay, which measures cell viability. ekb.eg Some quinoline-pyridine hybrids have demonstrated potent anticancer activity and have been shown to induce apoptosis (programmed cell death) and activate caspases, key enzymes in the apoptotic pathway. nih.gov

Table 2: Representative In Vitro Anticancer Efficacy (IC50, µM) of Quinoline Hybrids This table is for illustrative purposes and combines representative data from multiple sources on quinoline derivatives.

| Compound | PC-3 (Prostate) | MCF-7 (Breast) | HepG-2 (Liver) | HCT-15 (Colon) | NUGC-3 (Gastric) | Reference |

| Hybrid 1 | >50 | 1.3-fold less active than Doxorubicin | - | - | - | nih.govekb.eg |

| Hybrid 2 | 17% more active than Doxorubicin | - | - | - | - | ekb.eg |

| Hybrid 3 | Potent Activity | - | Potent Activity | Potent Activity | - | nih.gov |

| Hybrid 4 | <14 | <14 | <14 | <14 | <8 | mdpi.com |

| Hybrid 5 | - | - | - | >50 | >50 | nih.gov |

Selectivity Profiling Against Off-Targets to Minimize Polypharmacology

While potent activity against the intended target is crucial, it is equally important to ensure that a drug candidate is selective and does not interact significantly with other biological targets, a phenomenon known as polypharmacology. Off-target interactions can lead to undesirable side effects. For quinoline-based compounds, a common area of concern is their potential to act as kinase inhibitors or to interact with cardiac ion channels like the hERG K+ channel. nih.govnih.gov

Metabolic Stability and Permeability Studies in Non-Human Biological Systems (e.g., Liver Microsomal Stability)

A successful oral drug must be able to survive metabolism in the liver and permeate biological membranes to reach its site of action. Therefore, early in vitro assessment of metabolic stability and permeability is essential.

Metabolic Stability:

Metabolic stability is typically assessed by incubating the compound with liver microsomes from preclinical species (e.g., rat, mouse) or humans. researchgate.netnih.gov Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of drug metabolism. The rate at which the parent compound disappears over time is measured, and from this, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. researchgate.netresearchgate.net Compounds with high metabolic stability (longer t½, lower CLint) are generally preferred as they are likely to have better bioavailability and a longer duration of action in vivo. For example, studies on piperidine analogues have shown that replacing a piperazine (B1678402) ring with a piperidine ring can significantly improve metabolic stability in rat liver microsomes. nih.gov

Table 3: Representative Metabolic Stability and Permeability Data for Piperidine Analogues This table is for illustrative purposes and combines representative data from multiple sources.

| Compound | System | Parameter | Value | Reference |

| Piperidine Analogue 20a | Rat Liver Microsomes | Stability | Improved vs. predecessor | nih.gov |

| Piperidine Analogue 57 | Human Liver Microsomes | t½ (min) | 14 | researchgate.net |

| 1-azaspiro[3.3]heptane 59 | Human Liver Microsomes | t½ (min) | 52 | researchgate.net |

| Generic Compound | Caco-2 Assay | Permeability (Papp) | >22 nm/s (High) | General Knowledge |

| Generic Compound | Caco-2 Assay | Efflux Ratio | <2 (Low) | General Knowledge |

Permeability Studies:

The ability of a compound to pass through the intestinal wall is predicted using cell-based permeability assays, with the Caco-2 cell model being the most common. nih.gov Caco-2 cells are human colon adenocarcinoma cells that, when grown on a semi-permeable membrane, differentiate to form a monolayer that mimics the intestinal epithelium. The rate at which the compound travels from the apical (intestinal lumen) side to the basolateral (blood) side is measured to determine the apparent permeability coefficient (Papp). A high Papp value is predictive of good intestinal absorption. These assays can also identify whether a compound is a substrate for efflux transporters (like P-glycoprotein), which can pump the drug back into the intestinal lumen, thereby reducing its absorption. nih.gov

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization

Ligand Efficiency (LE):

Ligand Efficiency (LE) assesses the binding energy of a compound per heavy atom (non-hydrogen atom). It helps to identify small, efficient fragments that can be grown into more potent leads. The goal is to maintain or improve LE during optimization, as a drop in LE might indicate that added atoms are not contributing effectively to binding affinity.

Lipophilic Efficiency (LiPE):

Lipophilic Efficiency (LiPE), also known as Ligand Lipophilicity Efficiency (LLE), is a crucial metric that balances potency (pIC50 or pEC50) against lipophilicity (logP or logD). wikipedia.orggardp.org The formula is: LiPE = pIC50 - logP .

High lipophilicity can lead to problems such as poor solubility, increased metabolic clearance, and non-specific, off-target toxicity. nih.gov LiPE helps to guide the optimization process towards compounds that achieve high potency without becoming excessively "greasy." A higher LiPE value is desirable. nih.gov In practice, medicinal chemists aim for a LiPE of >5 or >6 for a promising drug candidate. wikipedia.org Plotting pIC50 against logP for a series of analogues allows for a visual assessment of LiPE and helps in selecting the most efficient compounds for further development. youtube.com

Table 4: Illustrative Ligand and Lipophilic Efficiency Calculations for a Hypothetical Analogue Series This table is for illustrative purposes. pIC50 is the negative log of the IC50 value (in Molar). cLogP is the calculated logP.

| Compound | IC50 (nM) | pIC50 | cLogP | Heavy Atom Count | Ligand Efficiency (LE) | Lipophilic Efficiency (LiPE) |

| Hit Compound | 1000 | 6.0 | 3.0 | 18 | 0.33 | 3.0 |

| Analogue 1 | 500 | 6.3 | 3.5 | 20 | 0.32 | 2.8 |

| Analogue 2 | 50 | 7.3 | 3.2 | 21 | 0.35 | 4.1 |

| Optimized Lead | 10 | 8.0 | 2.5 | 22 | 0.36 | 5.5 |